![molecular formula C13H17NO3 B4282324 4-oxo-4-[(4-propylphenyl)amino]butanoic acid](/img/structure/B4282324.png)
4-oxo-4-[(4-propylphenyl)amino]butanoic acid
Overview
Description
4-oxo-4-[(4-propylphenyl)amino]butanoic acid, also known as PPAOB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of γ-aminobutyric acid (GABA) and acts as a GABA receptor agonist.
Scientific Research Applications
4-oxo-4-[(4-propylphenyl)amino]butanoic acid has been investigated for its potential therapeutic applications in various fields of scientific research. One of the main areas of interest is in the treatment of epilepsy. 4-oxo-4-[(4-propylphenyl)amino]butanoic acid has been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may be a promising candidate for the development of new antiepileptic drugs.
In addition, 4-oxo-4-[(4-propylphenyl)amino]butanoic acid has also been studied for its potential use as a sedative and anxiolytic. It has been shown to have sedative effects in animal models and may have potential as a treatment for anxiety disorders.
Mechanism of Action
4-oxo-4-[(4-propylphenyl)amino]butanoic acid acts as a GABA receptor agonist, meaning that it binds to and activates GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By activating GABA receptors, 4-oxo-4-[(4-propylphenyl)amino]butanoic acid can reduce neuronal excitability and produce sedative and anticonvulsant effects.
Biochemical and Physiological Effects:
4-oxo-4-[(4-propylphenyl)amino]butanoic acid has been shown to produce a range of biochemical and physiological effects in animal models. These effects include sedation, anticonvulsant activity, muscle relaxation, and anxiolytic effects. 4-oxo-4-[(4-propylphenyl)amino]butanoic acid has also been shown to increase the levels of GABA in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-oxo-4-[(4-propylphenyl)amino]butanoic acid in lab experiments is that it has been well-characterized and its synthesis method is well-established. This makes it relatively easy to obtain and use in experiments. However, one limitation is that 4-oxo-4-[(4-propylphenyl)amino]butanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well-known.
Future Directions
There are several potential future directions for research on 4-oxo-4-[(4-propylphenyl)amino]butanoic acid. One area of interest is in the development of new antiepileptic drugs based on 4-oxo-4-[(4-propylphenyl)amino]butanoic acid. Another potential direction is in the development of new anxiolytic and sedative drugs. Additionally, future research could investigate the safety and efficacy of 4-oxo-4-[(4-propylphenyl)amino]butanoic acid in humans, as well as its potential use in other neurological disorders.
properties
IUPAC Name |
4-oxo-4-(4-propylanilino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIUQFOIZIOYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.